2-(4-Chlorophenyl)-2-oxoethyl 1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound with significant potential in various scientific fields This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 1-(4-chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-(4-chlorophenethyl)-3-pyrrolidinone in the presence of a base such as triethylamine to yield the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 1-(4-chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 1-(4-chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl isocyanate
- 4-Chlorophenyl isothiocyanate
- 1-(4-Chlorophenyl)ethanol
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-2-oxoethyl 1-(4-chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylate stands out due to its unique combination of functional groups and structural features. The presence of both chlorophenyl and pyrrolidine moieties provides a versatile platform for chemical modifications and potential biological activities.
This detailed article provides a comprehensive overview of 2-(4-chlorophenyl)-2-oxoethyl 1-(4-chlorophenethyl)-5-oxo-3-pyrrolidinecarboxylate, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H19Cl2NO4 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19Cl2NO4/c22-17-5-1-14(2-6-17)9-10-24-12-16(11-20(24)26)21(27)28-13-19(25)15-3-7-18(23)8-4-15/h1-8,16H,9-13H2 |
InChI Key |
NCGJTGNWTSHCJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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